(4-Cyclobutoxypyridin-2-yl)methanamine

Description

Systematic IUPAC Nomenclature and Isomeric Variations

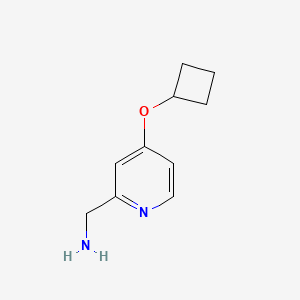

The compound (4-cyclobutoxypyridin-2-yl)methanamine is systematically named [4-(cyclobutyloxy)pyridin-2-yl]methanamine under IUPAC guidelines. This nomenclature reflects its pyridine backbone substituted at the 4-position with a cyclobutyloxy group (–O-cyclobutane) and a methanamine (–CH₂NH₂) group at the 2-position .

The pyridine ring’s numbering begins at the nitrogen atom, with substituents prioritized by alphabetical order and positional clarity. No known isomeric variations (e.g., positional isomers or stereoisomers) are documented for this compound, as its substituents are fixed in planar positions on the aromatic ring.

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number for this compound is 1250948-64-1 . Additional identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| PubChem CID | 62287337 | |

| Molecular Formula | C₁₀H₁₄N₂O | |

| Exact Mass | 178.1106 g/mol | |

| SMILES | C1CC(C1)OC2=CC=NC(=C2)CN | |

| InChI Key | GRTLXAUKDFMUIS-UHFFFAOYSA-N |

The compound is cataloged under vendor-specific codes such as EN300-136328 (Enamine) and CS-0233818 (ChemScene).

Structural Relationship to Pyridine-Based Methanamine Derivatives

This compound belongs to a broader class of pyridine-substituted methanamines , which are characterized by a pyridine ring functionalized with an aminomethyl (–CH₂NH₂) group. Structural analogs vary by substituent type and position:

The cyclobutoxy group in this compound introduces steric and electronic effects distinct from smaller alkoxy groups (e.g., methoxy). Its four-membered ring enhances conformational rigidity compared to linear chains, potentially influencing molecular interactions in synthetic or biological contexts.

The methanamine moiety facilitates hydrogen bonding and protonation, common in pharmacophores targeting amine-sensitive receptors or catalysts. Substitutions at the pyridine 2- and 4-positions are strategically utilized in medicinal chemistry to optimize binding affinity and metabolic stability.

Properties

IUPAC Name |

(4-cyclobutyloxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-7-8-6-10(4-5-12-8)13-9-2-1-3-9/h4-6,9H,1-3,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTLXAUKDFMUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC(=NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

- The reaction involves a cyanohydrin intermediate (general formula III) reacting with a pyridin-2-yl-methylamine (formula IV) under reductive amination conditions.

- The reaction is typically carried out at room temperature , which helps maintain the integrity of sensitive functional groups.

- The medium is rendered basic by adding an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the amination process.

- The reductive environment is provided by boron hydrides, especially sodium cyanoborohydride (NaBH3CN) , which selectively reduces the imine intermediate to the amine without affecting other functional groups.

Role of Metal Salts

- To suppress side reactions, particularly those involving cyanide ion release, metal salts such as iron(II) sulfate (FeSO4·7H2O) are added as scavengers.

- These metal salts bind cyanide ions, preventing unwanted by-products and improving yield and purity.

Solvent and Medium

- The reaction is conducted in an alcoholic medium , notably methanol, which dissolves reactants and supports the reductive amination.

- After reaction completion, the mixture is diluted with dichloromethane and water for extraction and purification.

Intermediate Preparation and Activation

- The cyanohydrin intermediate is often prepared from a ketone precursor such as a 1-benzoyl-piperidin-4-one.

- This ketone is converted to an epoxide intermediate, which is then treated with hydrogen fluoride-pyridine complex to yield a hydroxy-substituted intermediate.

- The primary alcohol group of this intermediate can be activated as a para-toluenesulfonic acid ester to facilitate subsequent nucleophilic substitution steps.

Summary of Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Cyanohydrin formation | Ketone precursor + chloroacetonitrile | Formation of cyanohydrin intermediate |

| Activation of alcohol group | Para-toluenesulfonic acid ester formation | Activation for nucleophilic substitution |

| Reductive amination | Pyridin-2-yl-methylamine + NaBH3CN + DABCO + FeSO4·7H2O | Reductive amination at room temperature in methanol |

| Work-up and purification | Dichloromethane/water extraction, silica/charcoal treatment | Removal of impurities and isolation of product |

Research Findings and Advantages

- The reductive amination approach offers high selectivity and yields for pyridin-2-yl-methylamine derivatives including (4-Cyclobutoxypyridin-2-yl)methanamine.

- The use of sodium cyanoborohydride is critical for mild reduction, minimizing over-reduction or side reactions.

- Incorporation of metal salts like FeSO4·7H2O effectively scavenges cyanide ions, enhancing safety and product purity.

- The reaction proceeds efficiently at room temperature, reducing energy consumption and degradation risks.

- The method allows for structural diversity by varying the pyridine substituents and the alkoxy group (e.g., cyclobutoxy), enabling tailored synthesis for pharmaceutical applications.

Comparative Notes on Alternative Methods

While the reductive amination of cyanohydrins is the most documented and reliable method, alternative synthetic routes may involve multi-step transformations starting from halogenated pyridine derivatives or direct amination of activated intermediates. However, these methods often require harsher conditions or more complex purification steps.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides) . The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from the reactions of this compound include N-oxides, amine derivatives, and substituted pyridine compounds . These products have various applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound features a cyclobutoxy group attached to a pyridine ring, which contributes to its distinctive reactivity and interaction with biological targets. Its mechanism of action typically involves modulation of specific enzyme activities and receptor interactions, making it a candidate for therapeutic applications in treating various diseases.

Medicinal Chemistry

(4-Cyclobutoxypyridin-2-yl)methanamine has been investigated for its potential as a therapeutic agent in several conditions:

- Cancer Treatment : Research indicates that this compound may inhibit key metabolic pathways in cancer cells, particularly through the inhibition of glutaminase (GLS1), which is crucial for cancer cell proliferation. Inhibitors targeting GLS1 have shown promise in preclinical studies for various cancers, including renal cell carcinoma .

- Neurodegenerative Diseases : The compound has been explored for its neuroprotective effects, potentially offering benefits in conditions like Alzheimer's disease by modulating neurotransmitter systems .

Pharmacology

Pharmacological studies have highlighted the compound's ability to interact with various receptors and enzymes:

- Enzyme Inhibition : It has been noted for its inhibitory effects on enzymes involved in metabolic processes, which could be beneficial in managing metabolic disorders.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammatory responses, potentially aiding in the treatment of autoimmune diseases .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various applications:

- Case Study on Cancer Cell Lines : In vitro studies using cancer cell lines have shown that this compound induces apoptosis through mitochondrial pathways, suggesting mechanisms for its anticancer effects. For instance, MCF-7 breast cancer cells exhibited significant cytotoxicity when treated with this compound, indicating its potential as an anticancer agent .

- Inflammatory Disease Models : Animal models of arthritis treated with this compound displayed reduced inflammation markers and improved joint function, supporting its role in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of (4-Cyclobutoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (4-Cyclobutoxypyridin-2-yl)methanamine with key structural analogs, highlighting substituent effects and molecular properties:

Key Observations:

- Steric Effects : The cyclobutoxy group introduces greater steric bulk than methoxy or bromo substituents, which may influence binding to biological targets.

- Electronic Effects : Electron-donating groups (e.g., OCH₃ in ) increase pyridine ring electron density, whereas bromine (in ) creates electrophilic sites for further functionalization.

Biological Activity

(4-Cyclobutoxypyridin-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential and applications in various fields.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclobutoxy group and an amine, which contributes to its unique chemical properties. Its molecular formula is C11H14N2O, and it is characterized by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity through reversible or irreversible binding, potentially affecting metabolic pathways and cellular signaling.

Key Mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest the compound has inhibitory effects against certain bacterial strains.

- Neuroprotective Effects : It shows promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

- Antitumor Potential : Some studies indicate that it may inhibit tumor cell proliferation in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Neuroprotective | Reduced oxidative stress in neuronal cells | |

| Antitumor | Inhibited proliferation of cancer cells |

Case Study Analysis

- Neuroprotective Study : A study evaluated the effects of this compound on neuronal cells exposed to oxidative stress. Results demonstrated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent .

- Antimicrobial Efficacy : In vitro assays showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Antitumor Activity : Research conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations, warranting further investigation into its mechanism of action against tumors .

Future Directions

The promising biological activities of this compound suggest several avenues for future research:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Detailed investigations into the pathways affected by the compound.

- Formulation Development : Exploring different formulations for enhanced delivery and efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (4-Cyclobutoxypyridin-2-yl)methanamine?

- Answer : A multi-step synthesis is typically employed, starting with a pyridine core. The cyclobutoxy group can be introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination). For example, 4-hydroxypyridine derivatives may undergo alkylation with cyclobutyl bromide under basic conditions. Subsequent functionalization of the pyridine ring to introduce the methanamine group can involve reductive amination or protection/deprotection strategies. High-throughput databases like REAXYS and PISTACHIO are valuable for optimizing reaction conditions .

Q. How can the structure of this compound be rigorously characterized?

- Answer : Combine spectroscopic and crystallographic methods:

- NMR : H and C NMR to confirm substituent positions and amine proton integration.

- X-ray crystallography : Single-crystal analysis using SHELXL for refinement to resolve bond angles, torsion angles, and hydrogen bonding patterns .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What solvent systems are optimal for solubility studies of this compound?

- Answer : Methanamine derivatives generally exhibit moderate polarity. Test solubility in DMSO (for biological assays), ethanol, or aqueous buffers at varying pH. For example, methylamine analogs show increased solubility in acidic conditions due to protonation of the amine group. Experimental data for similar compounds (e.g., benzenemethanamine) suggest mole fractions of 0.01–0.03 in polar aprotic solvents at 25°C .

Advanced Research Questions

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model NMR chemical shifts and compare with experimental values.

- Investigate tautomeric equilibria or conformational flexibility using molecular dynamics simulations.

- Cross-validate with alternative techniques like IR spectroscopy for functional group verification .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of analogs?

- Answer :

- Analog design : Modify the cyclobutoxy group (e.g., substituent size, polarity) or pyridine ring methylation.

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target receptors (e.g., GPCRs or enzymes).

- Computational docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes and guide synthetic prioritization .

Q. How can reaction mechanisms for cyclobutoxylation be experimentally validated?

- Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.

- Intermediate trapping : Use low-temperature NMR or ESI-MS to detect transient species.

- Stereochemical analysis : For chiral variants, monitor enantiomeric excess via chiral HPLC or circular dichroism .

Methodological Considerations

Q. What precautions are critical for handling amine-containing compounds like this methanamine derivative?

- Answer :

- Storage : Under inert gas (N/Ar) at 2–8°C to prevent oxidation.

- Safety : Use fume hoods for synthesis; amine vapors can irritate mucous membranes. Refer to SDS guidelines for similar compounds (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) .

Q. How to optimize purification for high-purity (>98%) yields?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.